molecular formula C17H16BrFO B1327709 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898753-66-7

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327709
M. Wt: 335.2 g/mol
InChI Key: MTIRNZIVWVPROQ-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can help us understand the potential characteristics and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the synthesis of poly(para-phenylene) derivatives and the multiple arylation of 2-hydroxy-2-methylpropiophenone . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole, involves the use of dibromopropiophenone, which suggests that brominated propiophenones are key intermediates in the synthesis of brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure of aromatic compounds can be significantly influenced by substituents, as demonstrated by the study of rotational barriers in bromine-substituted fluorenes . Substituents like bromo and fluoro groups can affect the electronic distribution and steric hindrance within a molecule, potentially impacting its reactivity and physical properties. The synthesis and structural analysis of dithienothiophene derivatives also highlight the importance of substituent effects on the optical properties of aromatic compounds .

Chemical Reactions Analysis

Brominated aromatic compounds are often involved in electrophilic substitution reactions, which can be accompanied by rearrangements . The presence of bromo and fluoro substituents in "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" suggests that it may undergo similar reactions. The cathodic reduction of α-bromopropiophenone in an aprotic medium, leading to the formation of furan derivatives, indicates that bromopropiophenones can participate in reductive transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" can be inferred from related compounds. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) provides information on the solubility and structural homogeneity that can be expected from polymeric materials derived from brominated and alkyl-substituted phenyl compounds . The phase transfer catalyzed polymerization of brominated phenols also sheds light on the reactivity and molecular weight control achievable in polymer synthesis .

Scientific Research Applications

  • Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

    • Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It’s a model organic compound with functionalization that allows facile downhill derivation .
    • Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
    • Results or Outcomes : The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to the environment, and appropriate safety precautions for handling it.


Future Directions

This could involve potential applications for the compound, areas for further research, and possible modifications to its structure to enhance its properties.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIRNZIVWVPROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644743
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898753-66-7
Record name 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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